Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-
Description
This compound is a multifunctional aromatic aldehyde derivative featuring:
- Benzaldehyde core: A reactive aldehyde group (-CHO) attached to a benzene ring, known for its role in nucleophilic addition and oxidation reactions .
- Pyrrolo[2,3-b]pyridine scaffold: A bicyclic heteroaromatic system providing rigidity and electronic diversity.
- Phenylsulfonyl group (-SO₂Ph): An electron-withdrawing substituent that enhances stability and influences reactivity at adjacent positions.
- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions .
This structural complexity makes the compound valuable in pharmaceutical and materials chemistry, particularly for synthesizing biaryl architectures .
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BN2O5S/c1-25(2)26(3,4)34-27(33-25)22-14-15-28-24-21(22)16-23(19-12-10-18(17-30)11-13-19)29(24)35(31,32)20-8-6-5-7-9-20/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSCMLVKZGLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678010 | |
| Record name | 4-[1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942921-70-2 | |
| Record name | 4-[1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of the phenylsulfonyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. The presence of the pyrrolo[2,3-B]pyridine ring system suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- involves its interaction with specific molecular targets. The phenylsulfonyl group and the pyrrolo[2,3-B]pyridine ring system may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Notes:
- The target compound’s aldehyde group distinguishes it from analogues like , enabling condensation or oxidation reactions absent in non-aldehyde derivatives.
- The phenylsulfonyl group enhances electrophilicity at the pyrrolopyridine ring compared to silyl-protected derivatives .
Research Findings and Data
Comparative Reactivity in Cross-Coupling
Insights : The target compound’s moderate yield reflects steric challenges from the sulfonyl group, whereas less hindered analogues (e.g., ) achieve higher efficiency.
Spectroscopic Data Comparison
Notes: The target compound’s conjugated aldehyde shows a lower C=O stretch frequency, indicating electronic delocalization with the heterocyclic ring.
Biological Activity
Benzaldehyde derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]- (CAS: 942921-70-2) is a complex organic molecule that incorporates several functional groups, suggesting potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 488.36 g/mol. Its structure includes a benzaldehyde moiety linked to a pyrrolopyridine unit and a phenylsulfonyl group, which may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 942921-70-2 |
| Molecular Formula | C26H25BN2O5S |
| Molecular Weight | 488.36 g/mol |
| LogP | 5.1328 |
Anticancer Properties
Research indicates that benzaldehyde derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer cell proliferation. A study highlighted the effectiveness of certain pyrrolopyridine derivatives as selective inhibitors of Aurora kinases, which play critical roles in mitosis and are often overexpressed in tumors .
The biological mechanisms through which benzaldehyde derivatives exert their effects include:
- Inhibition of Kinases : Targeting Aurora kinases and other protein kinases involved in cell cycle regulation.
- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, reducing oxidative stress within cells.
Case Studies
- Aurora Kinase Inhibition :
-
Antimicrobial Activity :
- Various benzaldehyde derivatives have also shown antimicrobial properties against different strains of bacteria and fungi. The presence of the phenylsulfonyl group appears to enhance these effects by increasing membrane permeability in microbial cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. The incorporation of specific functional groups like the phenylsulfonyl moiety and dioxaborolane unit has been linked to improved biological activity. Research indicates that modifications at the pyrrolopyridine scaffold can lead to variations in potency and selectivity against target enzymes.
Q & A
Q. What are the recommended synthetic routes for preparing Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
Sulfonylation : Introduce the phenylsulfonyl group at the N1 position using a sulfonyl chloride under basic conditions (e.g., NaH in THF) .
Boronate Ester Installation : Perform Suzuki-Miyaura coupling or direct borylation at the C4 position using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) .
Aldehyde Functionalization : Attach the benzaldehyde moiety via nucleophilic aromatic substitution or cross-coupling, ensuring regioselectivity at the para position .
Critical Parameters : Optimize reaction time, temperature (e.g., 80–100°C for borylation), and solvent polarity (e.g., DMF for sulfonylation) to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and boronate ester (characteristic B-O peaks at ~1.3 ppm for pinacol methyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolopyridine core .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 517.451 for C₂₈H₃₂BN₃O₄S) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. What strategies optimize the Suzuki-Miyaura cross-coupling efficiency of the boronate ester moiety in this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. For aqueous-tolerant conditions, employ Pd(OAc)₂ with SPhos ligand .
- Solvent System : Mix toluene/ethanol/water (4:1:1) to enhance boronate solubility and reduce aggregation.
- Base Optimization : Test K₂CO₃, Cs₂CO₃, or NaOAc to balance reactivity and side-product formation.
- Monitoring : Track conversion via TLC (silica, ethyl acetate/hexane) or in situ IR for C-B bond cleavage (loss of B-O stretch at ~1340 cm⁻¹) .
Q. How do researchers address stability challenges during storage and handling of this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in sealed vials with molecular sieves .
- Light Sensitivity : Use amber glassware to prevent photodegradation of the pyrrolopyridine core.
- Decomposition Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). If degradation exceeds 5%, reformulate with stabilizing excipients (e.g., cyclodextrins) .
Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilicity : The sulfonyl group activates the adjacent pyridine ring via electron-withdrawing effects, facilitating nucleophilic attack at C2 or C4.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with amines or thiols.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between NMR and MS data for this compound?
- Methodological Answer :
- Scenario : NMR indicates a pure sample, but MS shows a [M+Na]⁺ adduct.
- Resolution :
Ion Suppression : Repeat MS in negative ion mode to detect [M−H]⁻.
Sample Prep : Remove sodium ions via cation-exchange resin or dilute HCl wash .
Synchrotron XRD : If available, confirm crystal structure to rule out polymorphism .
Methodological Tables
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
